molecular formula C12H17IO2 B8679951 6-(4-Iodophenoxy)hexan-1-ol

6-(4-Iodophenoxy)hexan-1-ol

Cat. No.: B8679951
M. Wt: 320.17 g/mol
InChI Key: QGOGTSAMBILBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Iodophenoxy)hexan-1-ol is a useful research compound. Its molecular formula is C12H17IO2 and its molecular weight is 320.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

6-(4-iodophenoxy)hexan-1-ol

InChI

InChI=1S/C12H17IO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2

InChI Key

QGOGTSAMBILBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaOH (0.327 g, 8.18 mmol) and 4-iodophenol (1.5 g, 6.82 mmol) in 7.5 ml of DMF and 3.5 ml of THF was stirred at room temperature for 15 minutes. Then bromohexanol (1.482 g, 8.18 mmol) was added and the reaction mixture was warmed at 60° C. When the reaction is over, water was added (15 ml) and the mixture was extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulphate and after filtration the solvent was removed at reduced pressure. The product was isolated by silica gel column chromatography using a mixture of ethyl acetate:dichloromethane 3:7 as eluant. A white solid was obtained (1.509 g, yield 69%).
Name
Quantity
0.327 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
bromohexanol
Quantity
1.482 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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